Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride

Übersicht

Beschreibung

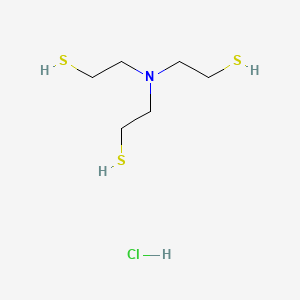

Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride: is a chemical compound with the molecular formula C6H16ClNS3. It is a derivative of ethanethiol and is characterized by the presence of three ethanethiol groups attached to a central nitrogen atom, forming a nitrilotris structure. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride typically involves the reaction of tris(2-chloroethyl)amine hydrochloride with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with sodium chloride as a byproduct.

Industrial Production Methods: In an industrial setting, the production of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The ethanethiol groups can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions, typically under mild conditions with the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted ethanethiol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride is characterized by its molecular formula and features a complex structure that contributes to its diverse applications. Its properties include:

- Melting Point : Approximately 172 °C

- Solubility : Soluble in water and ethanol

These properties make it suitable for various formulations in industrial applications.

Industrial Applications

1. Chemical Manufacturing

this compound is widely utilized as a precursor in the synthesis of other chemicals. It serves as a building block for:

- Corrosion Inhibitors : Used in formulations to protect metals from oxidation.

- Pigment Dispersion Agents : Enhances the stability and color intensity in paints and inks.

- Explosives : Acts as an intermediate in the production of certain explosive compounds.

2. Cleaning Products

The compound is employed as a neutralizing and emulsifying agent in various cleaning products, including:

- Laundry Detergents : Improves the effectiveness of surfactants.

- Household Cleaners : Enhances the cleaning action by stabilizing emulsions.

3. Environmental Applications

this compound has been reported to be effective in waste oil treatment processes. Its ability to extract hydrogen sulfide gas makes it valuable in environmental remediation efforts.

Therapeutic Uses

Recent studies indicate potential therapeutic applications for ethanethiol, particularly in dermatological treatments:

- Tattoo Removal Creams : Used intradermally as a neutralizing agent to assist in the removal process.

Safety and Regulatory Information

This compound has established exposure limits due to its irritant properties. The recommended exposure standard is between 3.1–5 mg/m³ time-weighted average (TWA) in several countries. Safety precautions must be observed when handling this compound to prevent skin and eye irritation.

Case Study 1: Use in Corrosion Inhibition

A study demonstrated that formulations containing ethanethiol effectively reduced corrosion rates on metal substrates exposed to aggressive environments. The compound's chelating properties were pivotal in forming protective layers on metal surfaces.

Case Study 2: Efficacy in Cleaning Products

Research evaluating laundry detergents with ethanethiol showed improved stain removal capabilities compared to formulations without it. The emulsifying action facilitated better dispersion of dirt particles, enhancing overall cleaning performance.

Wirkmechanismus

The mechanism of action of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride involves its ability to interact with various molecular targets through its sulfur-containing groups. These interactions can include:

Binding to metal ions: The sulfur atoms can coordinate with metal ions, affecting the activity of metalloenzymes and other metal-dependent processes.

Formation of disulfide bonds: The compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function.

Redox reactions: The sulfur groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ethanethiol: A simpler thiol compound with a single ethanethiol group.

Tris(2-chloroethyl)amine hydrochloride: A precursor used in the synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride.

2-Mercaptoethanol: Another sulfur-containing compound commonly used in biochemical research.

Uniqueness: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride is unique due to its nitrilotris structure, which provides multiple reactive sites for chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Biologische Aktivität

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride, a derivative of ethanethiol (ethyl mercaptan), is an organosulfur compound known for its distinct odor and potential biological activities. This article explores its biological effects, toxicity, and relevant research findings.

Ethanethiol has the chemical formula . It is characterized by the presence of a thiol group (-SH) attached to an ethyl group, which contributes to its reactivity and biological properties.

Biological Activity

1. Toxicological Profile

Ethanethiol exhibits varying degrees of toxicity depending on the exposure route and concentration. In animal studies, it has shown low acute toxicity with a median lethal dose (LD50) ranging from 5200 to 11300 mg/kg body weight in rats and mice. Sub-lethal effects observed include agitation and respiratory changes .

2. Carcinogenicity Studies

Long-term exposure studies in rodents have indicated potential carcinogenic effects. In a two-year study involving topical administration in rats, lesions such as acanthosis and ulceration were noted at application sites. Histopathological evaluations revealed systemic effects like nephropathy and pituitary gland hypertrophy . The no-observed-adverse-effect level (NOAEL) was determined to be 250 mg/kg body weight per day .

3. Genotoxicity

Research indicates that ethanethiol does not exhibit genotoxic properties under various test conditions. It did not induce mutations in Salmonella typhimurium or Escherichia coli, nor did it produce significant sister chromatid exchanges in Chinese hamster ovary cells .

Case Studies

Case Study 1: Insecticidal Activity

A study evaluating the insecticidal properties of ethanethiol derivatives demonstrated significant mortality rates in bean bug nymphs when treated with low concentrations of derivatives like L-CME and 2-AET. These compounds exhibited over 80% mortality after seven days of treatment, highlighting their potential as insecticides .

Case Study 2: Antioxidant Properties

Research on cysteine and methionine derivatives, including ethanethiol-related compounds, showed that they could inhibit reactive oxygen species (ROS) production in tracheal tissues. This suggests a protective role against oxidative stress in biological systems .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Toxicity | LD50: 5200-11300 mg/kg; sub-lethal effects observed. |

| Carcinogenicity | Long-term exposure linked to skin lesions and systemic effects; NOAEL: 250 mg/kg/day. |

| Genotoxicity | No mutagenic effects observed in multiple assays. |

| Insecticidal Activity | High mortality rates in bean bugs with specific derivatives (e.g., L-CME). |

| Antioxidant Properties | Inhibition of ROS production indicating potential protective effects against oxidative damage. |

Eigenschaften

IUPAC Name |

2-[bis(2-sulfanylethyl)amino]ethanethiol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKNNMBQIBDTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N(CCS)CCS.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237858 | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89692-13-7 | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089692137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.